molecular formula C6H8INO2 B6170842 1-(iodomethyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one CAS No. 2648965-41-5

1-(iodomethyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one

Cat. No.: B6170842
CAS No.: 2648965-41-5
M. Wt: 253
InChI Key:
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Description

1-(iodomethyl)-2-oxa-4-azabicyclo[311]heptan-3-one is a bicyclic compound characterized by the presence of an iodine atom attached to a methyl group, an oxygen atom, and an azabicyclo structure

Preparation Methods

The synthesis of 1-(iodomethyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from readily available precursors. One common method involves the iodination of a suitable bicyclic precursor.

    Reaction Conditions: The iodination reaction is usually carried out under controlled conditions, often involving the use of iodine and a suitable oxidizing agent.

    Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

1-(iodomethyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

1-(iodomethyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be used in the study of biological systems, particularly in understanding the interactions of bicyclic compounds with biological targets.

    Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(iodomethyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one involves its interaction with molecular targets and pathways. The iodine atom and the bicyclic structure play a crucial role in its reactivity and interactions. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

1-(iodomethyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one can be compared with other similar compounds, such as:

    1-(iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one: This compound lacks the oxygen atom present in this compound, which may result in different chemical properties and reactivity.

    Bicyclo[3.1.1]heptane derivatives: These compounds share the bicyclic structure but may have different substituents, leading to variations in their chemical behavior and applications.

Properties

CAS No.

2648965-41-5

Molecular Formula

C6H8INO2

Molecular Weight

253

Purity

95

Origin of Product

United States

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